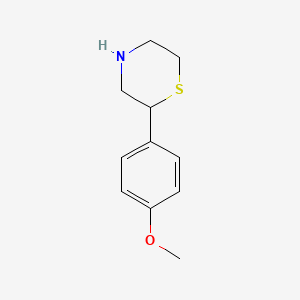2-(4-Methoxyphenyl)thiomorpholine
CAS No.: 1001940-39-1
Cat. No.: VC20561890
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1001940-39-1 |
|---|---|
| Molecular Formula | C11H15NOS |
| Molecular Weight | 209.31 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)thiomorpholine |
| Standard InChI | InChI=1S/C11H15NOS/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3 |
| Standard InChI Key | YAPWTYUHWOWUHY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2CNCCS2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The thiomorpholine core consists of a saturated six-membered ring with sulfur at position 1 and nitrogen at position 4. The 4-methoxyphenyl group (-C₆H₄-OCH₃) is attached to the nitrogen atom, introducing aromaticity and electron-donating methoxy functionality. The hydrochloride salt form enhances stability and solubility in polar solvents .
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClNOS |
| Molecular Weight | 245.77 g/mol |
| CAS Number | Not explicitly provided |
| Substituents | 4-Methoxyphenyl at N-position |
Synthesis Methodologies
Photochemical Thiol-Ene Cyclization
A scalable continuous-flow synthesis for thiomorpholine derivatives was reported by Organic Process Research & Development (2022), utilizing cysteamine hydrochloride and vinyl chloride under UV irradiation with 9-fluorenone as a photocatalyst . This method achieved a 54% isolated yield of thiomorpholine after base-mediated cyclization and distillation. Adapting this protocol to introduce the 4-methoxyphenyl group would require substituting vinyl chloride with a methoxy-containing precursor during the thiol-ene step.
Table 2: Comparison of Synthesis Approaches
| Method | Conditions | Yield | Catalyst |
|---|---|---|---|
| Photochemical Thiol-Ene | 4 M concentration, 40 min RT | 54% | 9-Fluorenone |
| Alkali Metal Sulfide | Isopropanol/water, reflux | ~60%* | Na₂S |
*Estimated from patent data on analogous compounds .
Patent-Based Cyclization Strategies
GB2089796A (1982) describes cyclizing diol intermediates with alkali metal sulfides (e.g., Na₂S) in isopropanol/water to form thiomorpholine derivatives . For 2-(4-Methoxyphenyl)thiomorpholine, precursor diols could be synthesized from 4-methoxyphenyl glycidyl ether and cysteamine, followed by sulfidation.
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing neuroactive agents. Its thiomorpholine core mimics natural alkaloids, enabling receptor targeting. For example, structural analogs demonstrate µ-opioid receptor antagonism (ED₅₀ < 30 mg/kg in mice) , suggesting potential in pain management and addiction therapy .
Biochemical Studies
In enzyme inhibition assays, the sulfur atom coordinates with metal ions in active sites, while the methoxy group modulates lipophilicity. This dual functionality aids in probing serine proteases and cytochrome P450 enzymes .
Material Science Applications
Incorporating 2-(4-Methoxyphenyl)thiomorpholine into polymers enhances thermal stability and mechanical strength. Its aromatic ring facilitates π-π stacking in conductive polymers, relevant for organic electronics .
Future Directions and Challenges
Synthetic Optimization
Improving cyclization yields (currently ~54%) via microwave-assisted or enzymatic methods could enhance scalability. Catalytic asymmetric synthesis remains unexplored, offering opportunities for enantioselective drug development.
Targeted Drug Delivery
Functionalizing the methoxy group with biodegradable linkers (e.g., ester bonds) may enable tumor-specific drug release, leveraging the compound’s lipophilicity for nanoparticle encapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume